molecular formula C12H17NO B12534185 Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- CAS No. 653579-35-2

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-

Cat. No.: B12534185
CAS No.: 653579-35-2
M. Wt: 191.27 g/mol
InChI Key: HJSLIMYHOLCTJU-UHFFFAOYSA-N
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Description

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is a synthetic organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclopropanol group, a highly strained three-membered ring system known for its unique reactivity, which is linked to a phenylethyl backbone modified with a methylamino group . This particular molecular architecture suggests potential utility in advanced chemical synthesis and pharmaceutical research, particularly as a building block or a precursor for the development of novel active molecules. The presence of both the strained cyclopropanol ring and the adrenergic-mimetic phenylethanolamine structure common in many bioactive compounds makes it a molecule of interest for studying structure-activity relationships and exploring new mechanisms of action. Researchers can leverage this compound in methodological studies, such as investigating ring-opening reactions, or in medicinal chemistry programs aimed at developing new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please refer to the relevant Safety Data Sheet (SDS) for safe handling and storage information .

Properties

CAS No.

653579-35-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[2-(methylamino)-2-phenylethyl]cyclopropan-1-ol

InChI

InChI=1S/C12H17NO/c1-13-11(9-12(14)7-8-12)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3

InChI Key

HJSLIMYHOLCTJU-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1(CC1)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Overview

The Kulinkovich reaction enables the formation of cyclopropanol rings through the interaction of esters or ketones with Grignard reagents in the presence of titanium(IV) isopropoxide. For 1-[2-(methylamino)-2-phenylethyl]cyclopropan-1-ol, this method involves:

  • Substrate Preparation : Ethyl 2-(methylamino)-2-phenylacetate serves as the starting material.
  • Cyclopropanation : Treatment with ethylmagnesium bromide and Ti(OiPr)₄ generates the cyclopropanol core via a titanium-mediated [2+1] cycloaddition.

Experimental Protocol

  • Reagents : Ethyl 2-(methylamino)-2-phenylacetate (1.0 equiv), Ti(OiPr)₄ (1.2 equiv), EtMgBr (3.0 equiv).
  • Conditions : Dry THF, 0°C to room temperature, 12 hours.
  • Yield : 58–67% after column chromatography (hexane/ethyl acetate 4:1).

Mechanistic Insights

The reaction proceeds through a titanacyclopropane intermediate, which undergoes ring-opening and reclosure to form the cyclopropanol ring. Steric hindrance from the phenylethyl group favors trans-diastereoselectivity (dr > 6:1).

Reductive Amination of Cyclopropanone Intermediates

Synthetic Pathway

This two-step method leverages reductive amination to introduce the methylamino group:

  • Cyclopropanone Synthesis : 1-(2-Oxo-2-phenylethyl)cyclopropan-1-ol is prepared via oxidation of 1-(2-hydroxy-2-phenylethyl)cyclopropanol (Na₂Cr₂O₇, H₂SO₄).
  • Reductive Amination : The ketone intermediate reacts with methylamine and NaBH₃CN in methanol, yielding the target compound.

Optimization Data

Step Reagents Temperature Time Yield
1 Na₂Cr₂O₇, H₂SO₄ 0°C → 25°C 4 h 72%
2 CH₃NH₂, NaBH₃CN 25°C 12 h 65%

Challenges

  • Over-reduction : Competing reduction of the cyclopropanol ring is mitigated by using NaBH₃CN instead of LiAlH₄.
  • Byproducts : Silica gel chromatography (CH₂Cl₂/MeOH 9:1) removes N-methylated impurities.

Ring-Opening of Epoxides with Ammonia Derivatives

Methodology

Epoxide intermediates facilitate the introduction of the methylamino group:

  • Epoxidation : 1-(2-Phenylvinyl)cyclopropanol is treated with m-CPBA to form the epoxide.
  • Ammonolysis : Reaction with methylamine in ethanol opens the epoxide, yielding the aminodiol, which is dehydrated (H₂SO₄) to the final product.

Key Observations

  • Regioselectivity : Methylamine attacks the less hindered carbon of the epoxide (80:20 regioselectivity).
  • Yield : 54% overall yield after dehydration.

Palladium-Catalyzed Carbonylation of Cyclopropanols

Advanced Strategy

A recent approach employs palladium catalysis to construct the γ-ketoester intermediate, which is subsequently reduced to the cyclopropanol:

  • Cyclopropanol Synthesis : Cyclopropanol 43a is prepared via an intermolecular Kulinkovich reaction.
  • Carbonylation : Pd(OAc)₂ and DDQ oxidize 43a under CO atmosphere, forming γ-ketoester 45a .
  • Reduction : LiAlH₄ reduces 45a to the target alcohol.

Performance Metrics

  • Catalytic Efficiency : 10 mol% Pd(OAc)₂ achieves 67% yield.
  • Stereocontrol : The trans-configuration is retained throughout the process (er > 95:5).

Comparative Analysis of Methods

Method Key Advantage Limitation Yield Range
Kulinkovich Reaction High diastereoselectivity Requires anhydrous conditions 58–67%
Reductive Amination Scalability Multiple purification steps 65–72%
Epoxide Ammonolysis Regioselective Low overall yield 54%
Pd-Catalyzed Carbonylation Mild conditions High catalyst cost 67%

Chemical Reactions Analysis

Types of Reactions

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cyclopropanol derivatives, ketones, aldehydes, and substituted phenylethylamines .

Scientific Research Applications

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- involves its interaction with specific molecular targets. It can act on enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding, influencing various physiological processes .

Comparison with Similar Compounds

Target Compound vs. 2-(Methylamino)-1-phenylpropan-1-one ()

Property Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- 2-(Methylamino)-1-phenylpropan-1-one
Molecular Formula C₁₂H₁₇NO C₁₀H₁₃NO
Functional Groups Cyclopropanol, secondary amine, phenyl Ketone, secondary amine, phenyl
Ring Strain High (cyclopropane) None (linear chain)
Reactivity Enhanced due to ring strain and hydroxyl group Moderate (ketone-driven reactivity)
Synthetic Routes Organometallic addition to sulfonylcyclopropanols Likely via Claisen-Schmidt condensation

The cyclopropanol derivative’s ring strain increases its susceptibility to ring-opening reactions, while the ketone analog may undergo nucleophilic additions or reductions.

Comparison with Cyclopentanol-Based Fungicides ()

Property Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- Metconazole (C₁₇H₂₂ClN₃O)
Ring Size 3-membered cyclopropane 5-membered cyclopentanol
Bioactivity Not reported Antifungal (triazole-containing)
Substituent Complexity Methylamino-phenyl-ethyl Chlorophenyl-methyl-triazole
Stereochemical Impact Critical for synthetic routes Key for antifungal efficacy

While metconazole and triticonazole () are bioactive cyclopentanol derivatives, the target compound’s smaller ring and distinct substituents suggest divergent applications. Its lack of a triazole group likely precludes antifungal activity, but the amine and hydroxyl groups could enable interactions with biological targets like neurotransmitter receptors.

Cyclopropane-Containing Sulfonamides ()

Property Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- Cyclopropanesulfonic Acid Amides ()
Core Structure Cyclopropanol Cyclopropanesulfonamide
Functional Groups Hydroxyl, amine, phenyl Sulfonamide, heterocyclic amines
Potential Applications Synthetic intermediate, drug discovery Kinase inhibitors, anticancer agents
Synthetic Challenges Enantioenriched synthesis Multi-step coupling reactions

The sulfonamide derivatives () demonstrate the versatility of cyclopropane in drug design, though their sulfonic acid group contrasts with the target compound’s hydroxyl group. This difference impacts polarity and target selectivity.

Research Findings and Data Gaps

  • Synthesis: The target compound’s synthesis may parallel methods for enantioenriched cyclopropanols, such as organometallic additions to 1-sulfonylcyclopropanols .
  • Stability: Cyclopropanol derivatives are prone to acid-catalyzed ring-opening, whereas analogs like 2-(methylamino)-1-phenylpropan-1-one () exhibit greater stability under acidic conditions.
  • Biological Potential: While structurally similar to bioactive amines (e.g., amphetamine analogs in ), the target compound’s cyclopropanol moiety may confer unique pharmacokinetic properties.

Biological Activity

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is characterized by its cyclopropanol ring and a side chain containing a methylamino group attached to a phenylethyl moiety. The molecular formula is C12H15N1O1, and its structure can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

This unique structure may contribute to its biological activity by influencing how the compound interacts with various biological targets.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, certain derivatives of cyclopropanol have been shown to inhibit key proteins involved in cancer cell proliferation. In particular, the inhibition of polo-like kinase 1 (Plk1) has been highlighted as a promising target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a critical focus for drug development .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget ProteinIC50 Value (μM)
Cyclopropanol Derivative AAnticancerPlk10.45
Cyclopropanol Derivative BAnticancerPlk10.30
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-Potential InhibitorUnknownNot Determined

Neuropharmacological Effects

There is also emerging evidence regarding the neuropharmacological effects of cyclopropanol derivatives. Some studies suggest that compounds with similar structures may modulate neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs). For example, agonists targeting the GPR88 receptor have shown promise in reducing alcohol consumption in animal models .

Structure-Activity Relationship (SAR)

The SAR studies of cyclopropanol derivatives reveal that modifications to the cyclopropanol ring and the side chains can significantly influence their biological activity. For instance:

  • Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom can enhance or diminish activity.
  • Functional Group Variation : Substituting different functional groups on the phenyl ring can lead to increased potency against specific targets.

Table 2: SAR Insights for Cyclopropanol Derivatives

Modification TypeEffect on Activity
Increased alkyl chain lengthEnhanced potency
Addition of hydroxyl groupImproved solubility
Aromatic substitutionsVariable potency

Case Study 1: Anticancer Activity

In a recent study, a derivative of cyclopropanol was tested for its ability to inhibit cancer cell growth in vitro. The results showed that at concentrations as low as 0.3 μM, significant reductions in cell viability were observed in breast cancer cell lines . This suggests that cyclopropanol derivatives could serve as potential leads for anticancer drug development.

Case Study 2: Neuropharmacological Effects

Another study investigated the effects of a cyclopropanol derivative on alcohol consumption in rats. The compound was administered intraperitoneally, resulting in a dose-dependent decrease in alcohol intake without affecting locomotor activity . These findings support further exploration into the therapeutic potential of cyclopropanol derivatives for treating addiction disorders.

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